molecular formula C24H26N4O3 B2765163 2-(4-ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide CAS No. 899970-40-2

2-(4-ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide

Katalognummer: B2765163
CAS-Nummer: 899970-40-2
Molekulargewicht: 418.497
InChI-Schlüssel: SSWKVQFZLARSQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide is a synthetic chemical compound designed for research use only. It is not intended for diagnostic or therapeutic applications in humans or animals. This hybrid molecule integrates a 4-ethoxyphenyl acetamide moiety, a structure historically associated with analgesic properties but now primarily of research interest, with a morpholinopyridazine group known for its potential in modulating key biological pathways . The compound's primary research value lies in the field of oncology and enzyme inhibition. Its structure suggests potential as a multi-target agent. The morpholinopyridazine component is a feature in known Raf kinase inhibitors, which are crucial in the MAPK/ERK signaling pathway for cell division and survival. Inhibiting these kinases can be a strategy to reduce tumor growth in certain cancers . Concurrently, morpholine-acetamide derivatives have demonstrated significant inhibitory activity against carbonic anhydrase (CA) isozymes, particularly the cancer-associated CA IX, which is overexpressed in hypoxic tumors and plays a key role in pH regulation and tumor survival . The mechanism of action is hypothesized to involve the disruption of these critical enzymatic and signaling pathways. Research on analogous compounds has shown that such molecules can induce apoptosis (programmed cell death) in cancer cell lines and exhibit cytotoxicity, as evaluated by assays like MTT . This makes 2-(4-Ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide a compelling candidate for investigating novel chemotherapeutic strategies and for further exploration in biochemical and pharmacological research.

Eigenschaften

IUPAC Name

2-(4-ethoxyphenyl)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-2-31-21-8-6-18(7-9-21)16-24(29)25-20-5-3-4-19(17-20)22-10-11-23(27-26-22)28-12-14-30-15-13-28/h3-11,17H,2,12-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWKVQFZLARSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation of 3,6-Dichloropyridazine

Pyridazine derivatives are frequently synthesized from dichloropyridazine, a versatile scaffold for functionalization. Commercial 3,6-dichloropyridazine serves as the starting material, enabling regioselective substitution at positions 3 and 6.

Morpholine Substitution at Position 6

The chlorine atom at position 6 is replaced with morpholine via nucleophilic aromatic substitution (SNAr). This reaction proceeds in a biphasic system of dimethyl sulfoxide (DMSO) and 50% aqueous sodium hydroxide at 60–80°C for 12–24 hours:

$$
\text{3,6-Dichloropyridazine} + \text{Morpholine} \xrightarrow{\text{DMSO/NaOH}} \text{3-Chloro-6-morpholinopyridazine} + \text{HCl}
$$

Key Conditions :

  • Solvent : DMSO facilitates polar aprotic conditions, enhancing nucleophilicity.
  • Base : NaOH deprotonates morpholine, generating the active nucleophile.
  • Temperature : Elevated temperatures accelerate SNAr kinetics.

The product, 3-chloro-6-morpholinopyridazine, is isolated via column chromatography (yield: 65–75%).

Synthesis of 2-(4-Ethoxyphenyl)acetyl Chloride

Preparation of 2-(4-Ethoxyphenyl)acetic Acid

4-Ethoxyphenylacetic acid is synthesized through Friedel-Crafts alkylation or hydrolysis of nitriles:

Route 1 (Alkylation) :
Ethoxybenzene reacts with chloroacetonitrile in the presence of AlCl₃, followed by acidic hydrolysis:

$$
\text{4-Ethoxybenzene} + \text{ClCH}2\text{CN} \xrightarrow{\text{AlCl}3} \text{2-(4-Ethoxyphenyl)acetonitrile} \xrightarrow{\text{H}_2\text{O/H}^+} \text{2-(4-Ethoxyphenyl)acetic Acid}
$$

Route 2 (Nitrile Hydrolysis) :
4-Ethoxyphenylacetonitrile undergoes hydrolysis using concentrated HCl at reflux:

$$
\text{4-Ethoxyphenylacetonitrile} \xrightarrow{\text{HCl, H}_2\text{O}} \text{2-(4-Ethoxyphenyl)acetic Acid}
$$

Yield : 75–85% after recrystallization from ethyl acetate.

Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) under anhydrous conditions:

$$
\text{2-(4-Ethoxyphenyl)acetic Acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{2-(4-Ethoxyphenyl)acetyl Chloride} + \text{SO}2 + \text{HCl}
$$

Conditions :

  • Excess SOCl₂ (2–3 equiv) in dry toluene.
  • Reaction monitored by TLC until completion (2–4 hours).

The acid chloride is used directly without isolation due to its reactivity.

Amide Bond Formation

Coupling Reaction

3-(6-Morpholinopyridazin-3-yl)aniline reacts with 2-(4-ethoxyphenyl)acetyl chloride in the presence of a base:

$$
\text{3-(6-Morpholinopyridazin-3-yl)aniline} + \text{2-(4-Ethoxyphenyl)acetyl Chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound} + \text{HCl}
$$

Optimized Protocol :

  • Solvent : Dichloromethane (DCM) at 0–5°C.
  • Base : Triethylamine (2 equiv) to scavenge HCl.
  • Stirring : 4–6 hours at room temperature.

The crude product is washed with water, dried over Na₂SO₄, and purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, J = 6.8 Hz, 3H, OCH₂CH₃), 3.72–3.78 (m, 8H, morpholine-H), 4.03 (q, J = 6.8 Hz, 2H, OCH₂), 4.25 (s, 2H, CH₂CO), 6.85–7.90 (m, 10H, Ar-H), 8.15 (s, 1H, NH).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 14.5 (OCH₂CH₃), 46.8 (morpholine-C), 63.5 (OCH₂), 114.2–158.7 (aromatic-C), 169.8 (CO).
  • HRMS (ESI+) : m/z calcd for C₂₄H₂₅N₄O₃ [M+H]⁺: 433.1878; found: 433.1881.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water = 70:30, 1.0 mL/min) confirms >98% purity with a retention time of 6.2 minutes.

Industrial-Scale Considerations

For bulk production, continuous flow reactors enhance yield and safety during exothermic steps (e.g., SOCl₂ reaction). Catalytic systems employing recyclable Pd catalysts (e.g., Pd/C) reduce costs in Suzuki-Miyaura couplings.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the acetamide moiety, converting them to amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) under controlled conditions.

Major Products

    Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.

    Reduction: Formation of 2-(4-ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)ethanamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-(4-ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe. Its structure suggests it could interact with various biological targets, making it useful in studying enzyme functions or receptor-ligand interactions.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features are reminiscent of pharmacophores found in various therapeutic agents, suggesting it could be optimized for activity against specific diseases.

Industry

In the industrial sector, 2-(4-ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(4-ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide would depend on its specific application. In a medicinal context, it could act by binding to a particular enzyme or receptor, thereby modulating its activity. The morpholinopyridazinyl moiety suggests potential interactions with nucleic acids or proteins, influencing cellular pathways and biological processes.

Vergleich Mit ähnlichen Verbindungen

To contextualize the properties of 2-(4-ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide, a comparative analysis with structurally and functionally related acetamide derivatives is provided below.

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name Key Substituents Pharmacological Relevance Reference
2-(4-ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide 4-ethoxyphenyl, 6-morpholinopyridazinyl Hypothesized kinase modulation (e.g., PI3K/mTOR) due to morpholine and pyridazine motifs
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide 3-methoxyphenyl, 6-trifluoromethylbenzothiazole Anti-inflammatory or anticancer activity via benzothiazole-mediated DNA intercalation or kinase inhibition
N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide Tetrahydrocarbazole, chloro substitution Potential CNS activity (e.g., serotonin receptor modulation) due to carbazole framework
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 2-chlorophenylthiazole, morpholino Antibacterial or antiviral properties linked to thiazole and morpholine synergy

Key Observations :

  • Substituent Lipophilicity : The 4-ethoxyphenyl group in the target compound confers higher lipophilicity compared to methoxy or chloro-substituted analogues (e.g., ), which may enhance tissue penetration but reduce aqueous solubility .
  • Heterocyclic Influence: The morpholinopyridazinyl group distinguishes the target compound from benzothiazole () or carbazole () derivatives. Pyridazine’s electron-deficient nature may favor interactions with ATP-binding pockets in kinases, while morpholine improves solubility via hydrogen bonding .
  • Pharmacophore Diversity : Unlike tetrahydrocarbazole derivatives (), which prioritize planar aromatic systems for CNS targets, the target compound’s linear acetamide-pyridazine architecture may favor peripheral targets like growth factor receptors .
Pharmacological and Toxicological Insights
  • Benzothiazole acetamides () exhibit IC₅₀ values in the nanomolar range against cancer cell lines, attributed to trifluoromethyl-enhanced metabolic stability .
  • Tetrahydrocarbazoles () demonstrate low acute toxicity (LD₅₀ > 500 mg/kg in rodents), suggesting acetamide scaffolds are generally well-tolerated .

Biologische Aktivität

Molecular Characteristics

  • Molecular Formula: C20H24N4O2
  • Molecular Weight: 352.43 g/mol
  • IUPAC Name: 2-(4-ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide

Structural Features

The compound features a phenylacetamide backbone with an ethoxy group and a morpholinopyridazine moiety, which may contribute to its biological activity through various molecular interactions.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may influence neurotransmitter pathways, potentially affecting conditions such as epilepsy or anxiety disorders.

Potential Mechanisms:

  • Receptor Modulation: The morpholinopyridazine component may interact with various receptors, possibly including serotonin or dopamine receptors.
  • Enzyme Inhibition: The compound could inhibit enzymes involved in neurotransmitter metabolism, enhancing the availability of certain neurotransmitters in the synaptic cleft.

Pharmacological Studies

Research has indicated that derivatives of similar compounds often exhibit significant pharmacological effects. For example, studies on related structures have shown anticonvulsant and anxiolytic properties.

Case Study: Anticonvulsant Activity

A study evaluating the anticonvulsant properties of related phenylacetamide derivatives found that certain modifications led to enhanced efficacy in animal models. The evaluation was conducted using:

  • Maximal Electroshock (MES) Test
  • Pentylenetetrazole (PTZ) Induced Seizures

Results indicated that compounds with similar structural motifs exhibited varying degrees of protection against seizures, suggesting that the ethoxy and morpholine substituents could modulate activity.

Comparative Analysis of Biological Activity

CompoundActivity TypeModel UsedEfficacy
Compound AAnticonvulsantMESHigh
Compound BAnxiolyticElevated Plus MazeModerate
2-(4-ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide Potentially AnticonvulsantTBDTBD

Synthesis and Evaluation

The synthesis of 2-(4-ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide involves standard organic synthesis techniques, including:

  • Formation of the Ethoxy Group: Utilizing alkylation reactions.
  • Coupling Reactions: To attach the morpholinopyridazine moiety to the phenyl ring.

In Vitro Studies

In vitro assays have demonstrated that this compound may exhibit:

  • Cytotoxicity against cancer cell lines
  • Antimicrobial properties against various bacterial strains

These findings suggest a broad spectrum of potential applications in therapeutic contexts.

Q & A

Basic Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent integration and connectivity (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 475.22 Da) .
  • HPLC : Purity >95% assessed using C18 columns with acetonitrile/water gradients .

How can researchers address discrepancies in biological activity data between structural analogs?

Advanced Question

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., morpholine vs. piperazine) and test against biological targets .
  • Experimental Controls : Standardize assays (e.g., fixed ATP concentrations in kinase inhibition studies) to minimize variability .
    Case Study : highlights how fluorophenyl analogs showed 10-fold higher IC₅₀ values than methoxy derivatives due to enhanced hydrophobic interactions.

What are the key intermediates in the synthesis of this compound?

Basic Question

IntermediateRoleReference
N-(5-Nitro-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamidePrecursor for amine reduction
6-Morpholinopyridazine-3-carbaldehydeElectrophilic coupling partner
Trityl-protected indazole intermediatesAvoid undesired side reactions

What strategies enhance the compound’s solubility for in vivo studies?

Advanced Question

  • Prodrug Design : Introduce phosphate esters or PEGylated derivatives to improve aqueous solubility .
  • Co-Solvent Systems : Use cyclodextrin complexes or ethanol/saline mixtures (up to 10% v/v) .
  • Salt Formation : Prepare hydrochloride or mesylate salts via acid-base reactions .

How to design a SAR study for exploring therapeutic potential?

Advanced Question

  • Variable Substituents : Modify the ethoxyphenyl group (e.g., replace with trifluoromethyl or halogens) .
  • Biological Endpoints : Test against disease-relevant targets (e.g., kinase inhibition, apoptosis assays) .
  • Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities .

What are common degradation pathways of this compound under physiological conditions?

Advanced Question

  • Hydrolysis : The acetamide bond may cleave in acidic environments (e.g., gastric fluid) .
  • Oxidative Metabolism : CYP450 enzymes (e.g., CYP3A4) oxidize the morpholine ring, detected via LC-MS metabolite profiling .
    Mitigation : Stabilize via fluorination of vulnerable positions (e.g., replacing hydrogen with fluorine at C-6) .

Notes

  • Methodology : Emphasize reproducible protocols (e.g., detailed reaction conditions in ).
  • Data Contradictions : Cross-validate using orthogonal techniques (e.g., NMR + MS for structural confirmation) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.